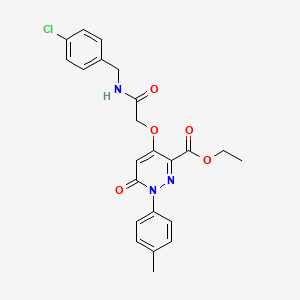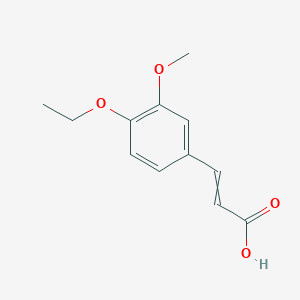
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclohexanecarboxamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a cyclohexane ring attached to a carboxamide group, with a hydroxy and methylthio-substituted phenyl group. Its unique structure allows it to participate in various chemical reactions and makes it a valuable subject of study in multiple fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclohexanecarboxamide typically involves the following steps:
Formation of the Phenyl Substituent: The phenyl group with a methylthio substituent is prepared through electrophilic aromatic substitution reactions.
Hydroxylation: Introduction of the hydroxy group can be achieved via hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of the carboxylic acid derivative of cyclohexane with the amine group of the substituted phenyl compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using catalysts and specific reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for nucleophilic substitution often involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Sulfoxides and Sulfones: From oxidation of the methylthio group.
Amines: From reduction of the amide group.
Ethers and Esters: From substitution reactions involving the hydroxy group.
Applications De Recherche Scientifique
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
- N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide
- N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclopropanecarboxamide
Comparison:
- Structural Differences: While these compounds share a similar core structure, the presence of different substituents (e.g., trifluoromethoxy, cyclopropane) can significantly alter their chemical properties and reactivity.
- Unique Features: N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications.
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c1-20-14-9-7-12(8-10-14)15(18)11-17-16(19)13-5-3-2-4-6-13/h7-10,13,15,18H,2-6,11H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAGPQZIHFBJTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C2CCCCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-acetylphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2404116.png)


![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2404122.png)






![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2404132.png)
